Phosphoric acid, calcium strontium salt

Description

Contextualization within Calcium Phosphate (B84403) Materials Science

Calcium phosphate (CaP) materials are the cornerstone of bioceramics for bone tissue engineering, primarily because their chemical composition closely resembles the mineral phase of natural bone. nih.govchemicalbook.com This family of compounds includes several distinct phases, such as hydroxyapatite (B223615) (HA), β-tricalcium phosphate (β-TCP), dicalcium phosphate dihydrate (DCPD, or brushite), and octacalcium phosphate (OCP). nih.govmdpi.com These materials are known for their excellent biocompatibility and osteoconductivity, meaning they provide a scaffold that supports bone growth. mdpi.com

The fundamental concept enabling the creation of phosphoric acid, calcium strontium salt is ionic substitution. nih.gov In this process, foreign ions with similar charge and ionic radii can replace the native ions in the crystal structure. nih.govnih.gov Strontium (Sr²⁺) is an ideal candidate to substitute for calcium (Ca²⁺) due to their identical +2 charge and location in the same group of the periodic table. nih.gov This substitution is not merely a simple replacement; it introduces controlled alterations to the material's properties. The larger ionic radius of strontium compared to calcium (1.12-1.13 Å for Sr²⁺ vs. 0.99-1.00 Å for Ca²⁺) causes a distortion and expansion of the crystal lattice. rsc.orgnih.govresearchgate.net This structural change, in turn, influences key characteristics like solubility, degradation rate, and mechanical strength. nih.govrsc.orgmdpi.com

Significance of Strontium Substitution in Phosphate Compounds

The deliberate substitution of strontium into calcium phosphate compounds is significant because it imparts specific biological functionalities beyond simple biocompatibility. mdpi.commdpi.com Strontium is a trace element found in the human body, with about 99% residing in bone tissue. nih.gov Research has shown that strontium ions play a dual role in bone metabolism: they simultaneously stimulate bone formation by osteoblasts (bone-building cells) and inhibit bone resorption by osteoclasts (bone-breaking-down cells). nih.govrsc.org This dual action is highly desirable for treating bone defects and diseases like osteoporosis. nih.govcapes.gov.br

The incorporation of strontium into the CaP lattice creates a biomaterial that can locally release these therapeutic ions as it gradually degrades in the body. mdpi.comnih.gov This localized delivery can enhance the recruitment, proliferation, and differentiation of bone-forming cells at the site of an implant. mdpi.commdpi.com Studies have demonstrated that strontium-substituted calcium phosphates can lead to improved cell adhesion, enhanced expression of osteogenic markers, and ultimately, more robust new bone formation compared to their pure calcium phosphate counterparts. mdpi.commdpi.comrsc.org The modification also affects the material's physical properties; for instance, strontium substitution can increase solubility and degradation rate, which can be tailored for specific clinical needs. nih.govrsc.org

The interest in strontium's role in bone health is not new. Early investigations into the chemical properties of bone and its mineral components laid the groundwork for understanding ionic substitutions. acs.org The chemical similarity between calcium and strontium made strontium an early subject of interest in biomineralization studies. nih.gov

A significant milestone that propelled strontium into the spotlight of biomaterials research was the clinical use of strontium ranelate, an oral drug developed for the treatment of post-menopausal osteoporosis. nih.govmdpi.comcapes.gov.br The success of this systemic therapy, which demonstrated strontium's ability to rebalance (B12800153) bone remodeling, inspired materials scientists to incorporate strontium directly into implantable biomaterials. nih.govnih.gov The goal was to achieve a localized therapeutic effect, delivering strontium ions directly to the bone defect site, thereby enhancing the performance of bone grafts, coatings, and cements. nih.govnih.gov This led to a surge in research from the early 2000s onwards, focusing on the synthesis and characterization of various strontium-substituted calcium phosphates. nih.gov

Current research on this compound is vibrant and multifaceted, focusing on optimizing these materials for clinical translation. A major trajectory involves developing biomaterials with controlled release kinetics. mdpi.com The concentration and release rate of strontium ions are critical, as the biological response is dose-dependent. mdpi.commdpi.com Researchers are exploring various synthesis methods, such as wet precipitation, hydrothermal synthesis, and continuous microwave-assisted flow synthesis, to create nanostructured materials with high surface areas for tailored ion release profiles. nih.govresearchgate.net

Another significant area of research is the fabrication of complex, three-dimensional structures for bone tissue engineering. This includes the development of:

Bone Cements: Injectable, self-hardening strontium-calcium phosphate cements are being designed for minimally invasive procedures to repair fractures, particularly in osteoporotic bone. nih.govrsc.orgfrontiersin.org These cements can offer improved mechanical strength and radiographic contrast while releasing biologically active strontium ions. nih.govrsc.org

Scaffolds: Highly porous scaffolds made from or coated with strontium-substituted calcium phosphates are being developed to guide tissue regeneration in large bone defects. nih.govresearchgate.netnewswise.com These scaffolds mimic the architecture of natural bone and support cell infiltration and vascularization. rsc.orgnewswise.com

Coatings: Applying thin coatings of strontium-substituted hydroxyapatite onto metallic implants (like titanium) is a strategy to improve their osseointegration—the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant. mdpi.commdpi.com

Despite promising results, challenges remain. A key challenge is determining the optimal level of strontium substitution for different clinical applications, as excessive amounts can negatively impact material properties and cellular responses. nih.govmdpi.com Long-term in vivo studies are needed to fully understand the fate of these materials and the sustained effects of local strontium release. mdpi.com Furthermore, scaling up the synthesis of these advanced materials for commercial production while maintaining precise control over their properties is an ongoing engineering challenge. nih.gov Future research will likely focus on co-substitution, incorporating other therapeutic ions like magnesium, zinc, or silicon alongside strontium to create multifunctional biomaterials with enhanced regenerative capabilities. nih.govmdpi.com

Research Data on Strontium-Substituted Calcium Phosphates

| Strontium Content (mol. %) | Chemical Formula (Expected) | Effect on Unit Cell | Biological Response Highlight | Source |

|---|---|---|---|---|

| 0% (Control) | Ca₃(PO₄)₂ | Reference | Standard biocompatibility | mdpi.com |

| 3.33% | Ca₂.₉Sr₀.₁(PO₄)₂ | Volume expansion | Improved cell adhesion and proliferation | mdpi.comnih.gov |

| 16.67% | Ca₂.₅Sr₀.₅(PO₄)₂ | Further volume expansion | Enhanced cytocompatibility and cell adhesion | mdpi.comnih.gov |

| Material | Setting Time (minutes) | Compressive Strength (MPa) | Key Biological Effect | Source |

|---|---|---|---|---|

| Standard CPC | 2.2 | 11.21 | Osteoconductive | rsc.org |

| Strontium-Enhanced CPC (Sr-CPHC) | 20.7 | 45.52 | Enhanced osteogenic and angiogenic properties | rsc.org |

| Strontium-Modified CPC (SrCPC) | Lengthened setting times | Increased strength | Promotes osteoblast proliferation and differentiation | nih.govnih.gov |

Properties

CAS No. |

33636-14-5 |

|---|---|

Molecular Formula |

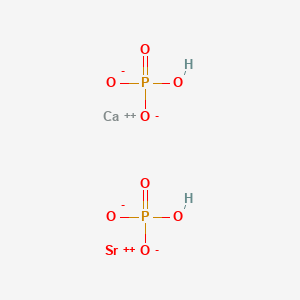

CaH2O8P2Sr |

Molecular Weight |

319.66 g/mol |

IUPAC Name |

calcium;strontium;hydrogen phosphate |

InChI |

InChI=1S/Ca.2H3O4P.Sr/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);/q+2;;;+2/p-4 |

InChI Key |

IDTSARYDVQBDSQ-UHFFFAOYSA-J |

Canonical SMILES |

OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Ca+2].[Sr+2] |

Origin of Product |

United States |

Synthesis Methodologies for Calcium Strontium Phosphate Compounds

Precipitation Techniques

Precipitation techniques are widely employed for the synthesis of calcium strontium phosphate (B84403) compounds, primarily due to their simplicity and scalability. These methods involve the reaction of soluble precursors in a liquid medium to form an insoluble product.

Wet Chemical Precipitation Routes

Wet chemical precipitation is a conventional and straightforward method for producing strontium-substituted calcium phosphates. This bottom-up approach typically involves the controlled mixing of aqueous solutions containing calcium, strontium, and phosphate ions. For instance, starting solutions of calcium nitrate (B79036) and strontium nitrate can be reacted with diammonium hydrogen phosphate. mdpi.comnih.gov The pH of the precursor solutions is a critical parameter, often maintained above 10 to facilitate the precipitation process. mdpi.com

While traditional wet precipitation methods can be time-consuming, sometimes requiring 12 hours or more, modern variations have been developed to enhance efficiency. nih.gov One such advancement is the continuous microwave-assisted flow synthesis (CMFS), which significantly reduces the reaction time to as little as five minutes. mdpi.comnih.gov This rapid synthesis technique has been successfully used to produce nanosized strontium-substituted calcium phosphates with high surface areas. mdpi.comnih.gov The resulting powders can be biphasic, containing both apatite and tricalcium phosphate (TCP), with the amount of TCP increasing with higher strontium content. nih.gov

The general process of wet chemical precipitation can be outlined as follows:

Preparation of precursor solutions containing calcium and strontium salts (e.g., nitrates) and a phosphate source (e.g., diammonium hydrogen phosphate). researchgate.net

Adjustment of the pH of the solutions. mdpi.com

Controlled mixing of the solutions to initiate precipitation. iaea.org

Aging of the precipitate, followed by washing, drying, and in some cases, calcination to obtain the final product. nih.gov

Sol-Gel Synthesis Approaches

The sol-gel method offers a versatile route for preparing amorphous calcium phosphate nanoparticles and strontium-doped phosphate-based glasses with a high degree of homogeneity and purity at mild synthetic conditions. nih.govdiva-portal.orgdiva-portal.orgnih.gov This process involves the transition of a system from a liquid "sol" into a solid "gel" phase.

In a typical sol-gel synthesis of strontium-doped phosphate glasses, precursors such as calcium acetate (B1210297) and strontium acetate are dissolved in a suitable solvent. nih.gov A templating agent, like the non-ionic block copolymer P123, can be used to create a mesoporous structure. nih.gov The addition of a phosphorus precursor initiates the formation of a sol, which then undergoes gelation. The resulting gel is aged and then dried to produce the final material. nih.gov This technique allows for the precise control over the material's pore morphology and surface area. nih.gov

Key steps in the sol-gel synthesis of strontium-calcium phosphates include:

Dissolving calcium and strontium precursors in a solvent. nih.gov

Adding a phosphorus precursor to form a sol. diva-portal.org

Allowing the sol to gel at room temperature. nih.gov

Aging and drying the gel to obtain the final product. nih.gov

The sol-gel method has been shown to be a powerful tool for developing biomaterials with superior features, offering high reproducibility and the ability to achieve desired morphologies. diva-portal.orgdiva-portal.org

High-Temperature and Solid-State Reactions

High-temperature and solid-state reactions represent another major class of synthesis methodologies for producing crystalline and dense calcium strontium phosphate compounds. These methods typically involve the application of thermal energy and/or mechanical force to drive the reaction between solid precursors.

Mechanochemical Synthesis

Mechanochemical synthesis is a solid-state reaction technique that utilizes mechanical energy, often through ball milling, to induce chemical transformations. acs.org This method has been successfully employed to synthesize strontium-substituted calcium orthophosphates. nih.gov The process involves the high-energy milling of precursor powders, leading to the formation of the desired compound at room temperature, thereby avoiding the need for high-temperature treatments and the use of solvents. acs.org

For example, a novel calcium-based Room temperature Stable Electride (RoSE) has been synthesized through the mechanochemical reduction of a Ca(II) tris(amide) complex with potassium. acs.org This demonstrates the capability of mechanochemical methods to produce unique and complex materials. The process can be performed using both low- and high-energy milling equipment. acs.org In situ monitoring techniques like Raman spectroscopy and synchrotron X-ray powder diffraction can be used to study the reaction kinetics in real-time. rsc.org

Thermal Treatment and Calcination Methods

Thermal treatment and calcination are crucial post-synthesis steps, and can also be considered a synthesis method in themselves, used to control the crystallinity, phase composition, and purity of calcium strontium phosphate compounds. nih.govresearchgate.net Calcination involves heating the material to high temperatures in a controlled atmosphere. nih.gov

The calcination temperature plays a significant role in the final properties of the material. For instance, heating strontium-doped hydroxyapatite (B223615) powders at temperatures above 1000°C can lead to the formation of β-tricalcium phosphate (β-TCP). nih.gov The calcination process can also remove impurities and unreacted precursors, such as nitrates, which typically degrade at temperatures above 500°C. nih.gov

Research has shown that calcination of strontium-doped nano-hydroxyapatite at 1200°C results in increased crystallinity and crystal growth. nih.gov The thermal stability of the synthesized powders can vary depending on the specific ions used for substitution. nih.gov Thermal decomposition of phosphogypsum, a source of calcium sulfate (B86663), can also be employed under reductive conditions to produce calcium oxide, which can then be used in further reactions to form calcium phosphates. polymtl.ca High-temperature calcination of phosphogypsum with coal in a fluidized bed reactor can yield calcium sulfide (B99878) and calcium silicate (B1173343) as solid-phase products. nih.gov

The table below summarizes the effect of calcination temperature on the phase composition of calcium phosphate materials.

| Sintering Temperature (°C) | Resulting Phases | Reference |

| 600 | Dicalcium phosphate (DCPD) transforms to Hydroxyapatite (HAp), which then converts to β-TCP, CPP, and CaO. | researchgate.net |

| 800 | HAp decomposes to β-TCP, CPP, CaO, and H₂O. | researchgate.net |

| 1000 | β-TCP becomes the major phase with residual HAp and CaO. | researchgate.net |

| 1200 | HAp decomposes into β-TCP and CaO. | mdpi.com |

Uniaxial Hot Pressing for Dense Materials

Uniaxial hot pressing is a sintering technique that involves the simultaneous application of heat and uniaxial pressure to a powder compact within a die. nih.gov This method is used to produce dense ceramic bodies with controlled microstructures and enhanced mechanical properties. nih.govresearchgate.net The applied pressure provides an additional driving force for densification, allowing for sintering at lower temperatures and shorter times compared to conventional sintering methods. nih.gov

This technique is particularly advantageous for processing materials with thermal instabilities, such as calcium phosphates, as it can prohibit grain coarsening. nih.gov Biphasic calcium phosphate (BCP) ceramics, consisting of a mixture of hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP), have been successfully fabricated using hot pressing. researchgate.net By varying the sintering temperature, the relative amounts of HA and β-TCP in the final product can be controlled. researchgate.net For instance, increasing the hot pressing temperature from 700 to 900 °C leads to a decrease in the HA phase and a corresponding increase in the β-TCP phase. researchgate.net

The process typically involves placing the powder in a graphite (B72142) die and applying uniaxial pressure while heating the assembly in a vacuum or protective atmosphere. nih.gov This method has been shown to produce dense hydroxyapatite bodies with high relative densities. nih.gov

The following table presents data on the effect of hot pressing temperature on the properties of biphasic calcium phosphate.

| Hot Pressing Temperature (°C) | Hardness (GPa) | Fracture Toughness (MPa·m¹/²) | Reference |

| 800 | 4.86 ± 0.19 | 0.80 ± 0.01 | researchgate.net |

Advanced and Novel Synthesis Techniques

The development of advanced synthesis methodologies has enabled the production of calcium strontium phosphate compounds with tailored properties, such as specific particle sizes, morphologies, and release profiles for therapeutic ions. These novel techniques offer significant advantages over traditional methods, paving the way for more effective and sophisticated biomedical applications.

Ultrasonic Field-Assisted Synthesis of Nanocrystals

The application of an ultrasonic field during the synthesis of calcium strontium phosphate nanocrystals is a mild and simple method that can significantly influence the material's properties. scientific.net This technique, often referred to as sonochemistry, utilizes the acoustic cavitation generated by ultrasound waves to create localized hot spots with high temperature and pressure. These conditions promote the formation and growth of nanocrystals with unique characteristics.

Research has shown that ultrasonic-assisted synthesis can produce strontium-substituted hydroxyapatite (Sr-HAP) nanocrystals with smaller crystal sizes, larger specific surface areas, and a more homogeneous distribution compared to conventional methods. scientific.net The ultrasonic field can effectively reduce particle aggregation, leading to a more uniform dispersion of nanoparticles. atlantis-press.commdpi.com This is attributed to the micro-jets and shock waves generated by the collapse of cavitation bubbles, which break down agglomerates. mdpi.com

The parameters of the ultrasonic treatment, such as power and duration, play a crucial role in determining the final characteristics of the nanocrystals. For instance, studies on hydroxyapatite (HAP) have demonstrated that varying the ultrasonic power and time can control the morphology, phase composition, degree of crystallinity, and stoichiometry of the resulting nanoparticles. cambridge.org One study found that single-phase HAP crystals with high crystallinity could be obtained by applying ultrasonic irradiation at 280 W for 30 minutes. cambridge.org Another investigation highlighted that increasing the ultrasound energy led to a decrease in the particle size of HAP crystallites. hielscher.com

The process typically involves the dropwise addition of a phosphate-containing solution to a calcium-containing solution, which may also include a strontium source, under ultrasonic irradiation. atlantis-press.comcambridge.org The resulting milky white suspension is then treated in an ultrasonic reactor for a specific duration and power. cambridge.org The synthesized nanoparticles can be subsequently collected, washed, and dried. atlantis-press.com Some protocols may also include a calcination step at elevated temperatures to improve crystallinity. atlantis-press.com

Key Findings from Ultrasonic Synthesis Studies:

| Parameter | Observation | Reference |

| Crystal Size | Decreased with ultrasonic treatment | scientific.net |

| Specific Surface Area | Increased with ultrasonic treatment | scientific.net |

| Particle Distribution | More homogeneous with ultrasonic treatment | scientific.net |

| Agglomeration | Reduced due to ultrasonic cavitation | atlantis-press.commdpi.com |

| Crystallinity | Can be controlled by ultrasonic power and time | cambridge.org |

Centrifugal Spray Drying for Hollow Microspheres

Centrifugal spray drying is a versatile and scalable technique for producing hollow microspheres of calcium strontium phosphate. This method involves atomizing a precursor solution or suspension into fine droplets within a heated drying chamber. The rapid evaporation of the solvent from the droplets leads to the formation of hollow spherical particles. mdpi.com This technique offers several advantages, including a facile process, high controllability, and suitability for commercial-scale production. mdpi.com

The process parameters, such as the inlet temperature of the drying air, the rotational speed of the atomizer, and the feed rate of the precursor solution, significantly influence the characteristics of the resulting microspheres, including their size, bulk density, and morphology. mdpi.comresearchgate.net For instance, studies on polyacrylate hollow microspheres have shown that increasing the inlet temperature can lead to a larger average particle size and lower packing density. mdpi.com Conversely, increasing the atomizer speed generally results in a smaller average particle size. mdpi.com

While direct research on centrifugal spray drying of calcium strontium phosphate is specific, the principles can be extrapolated from studies on similar materials. The synthesis of hollow microspheres typically begins with the preparation of a stable precursor solution or slurry. researchgate.net This precursor is then fed into a centrifugal spray dryer. The atomized droplets are rapidly dried by hot air, leading to the formation of hollow microspheres. google.com The solid particles are then collected from the drying chamber.

The formation mechanism of the hollow structure is often attributed to the "hard-shell" or "blowing" mechanism. As the solvent evaporates from the surface of the droplet, a solid or highly viscous shell forms. The continued heating causes the entrapped solvent to vaporize, creating internal pressure that inflates the shell, resulting in a hollow interior.

Influence of Spray Drying Parameters on Microsphere Characteristics:

| Parameter | Effect on Microspheres | Reference |

| Inlet Temperature | Affects particle size and bulk density | mdpi.com |

| Atomizer Speed | Influences average particle size | mdpi.com |

| Feed Rate | Can impact the drying efficiency and final product | mdpi.com |

Preparation via Ionic Calcium Phosphate Cements

Injectable calcium phosphate cements (CPCs) offer a promising avenue for the in-situ formation of strontium-doped calcium phosphate scaffolds. These cements are typically composed of one or more reactive calcium phosphate powders that, when mixed with an aqueous solution, form a paste that can be injected into a defect site and will set and harden over time. nih.gov The setting reaction involves the dissolution of the initial powder phases and the subsequent precipitation of a new, less soluble calcium phosphate phase, often a calcium-deficient hydroxyapatite (CDHA). mdpi.com

The incorporation of strontium into CPCs can be achieved through several strategies. One common method is the partial substitution of calcium with strontium in the initial powder components. For example, strontium can be incorporated into α-tricalcium phosphate (α-TCP) or β-tricalcium phosphate (β-TCP) powders through solid-state reactions at high temperatures. mdpi.comrsc.org These strontium-doped powders are then used as the solid phase of the cement. Another approach involves replacing calcium-containing compounds in the cement formulation with their strontium analogues, such as substituting calcium carbonate with strontium carbonate. rsc.org

The addition of strontium has been shown to influence the setting time, mechanical properties, and biological performance of CPCs. mdpi.comrsc.org Studies have reported that strontium doping can prolong the setting time of the cement. mdpi.comrsc.org This is attributed to the larger ionic radius of strontium compared to calcium, which can affect the dissolution and precipitation kinetics during the setting process. mdpi.com Despite the longer setting times, strontium-doped CPCs can exhibit improved compressive strength. rsc.org

The microstructure of the set cement is also affected by strontium incorporation. The presence of strontium can influence the morphology of the precipitated apatite crystals, leading to the formation of different crystal shapes and sizes. mdpi.com For instance, some studies have observed that strontium-doped cements develop larger, less entangled needle-like crystals compared to their non-doped counterparts. mdpi.com

Effects of Strontium Incorporation on Calcium Phosphate Cements:

| Property | Observation | Reference(s) |

| Setting Time | Generally prolonged | mdpi.comrsc.org |

| Compressive Strength | Can be improved | rsc.org |

| Microstructure | Influences apatite crystal morphology | mdpi.com |

| Biological Properties | Enhanced osteogenic and angiogenic potential | rsc.org |

Biomimetic Mineralization Strategies

Biomimetic mineralization strategies aim to replicate the natural process of bone formation by inducing the deposition of calcium phosphate minerals on a substrate under conditions that mimic the physiological environment. These methods are particularly valuable for creating coatings on implants or for synthesizing materials with a close resemblance to the mineral component of bone.

A common biomimetic approach involves the use of simulated body fluid (SBF), an acellular solution with ion concentrations similar to human blood plasma. mdpi.comrsc.org By immersing a substrate in SBF, a layer of bone-like apatite can be deposited on its surface. nih.gov To synthesize strontium-doped calcium phosphate, modified SBF solutions are used where a portion of the calcium ions is replaced with strontium ions. mdpi.com

The process typically involves preparing a modified SBF (m-SBF) solution with the desired strontium concentration. mdpi.com A substrate, such as a polymer membrane or a scaffold, is then immersed in this solution for a specific period, allowing for the nucleation and growth of strontium-substituted calcium phosphate crystals on its surface. mdpi.com The properties of the resulting coating, such as its thickness and composition, can be controlled by factors like the immersion time and the ion concentrations in the m-SBF. mdpi.com

Research has demonstrated that this method can be used to fabricate hybrid materials, such as cellulose (B213188) acetate/strontium phosphate (CA/SrP) coatings. mdpi.com In these studies, the incorporation of strontium into the apatite layer was confirmed, and the resulting materials exhibited features that could be beneficial for bone regeneration. mdpi.com The morphology of the deposited crystals can vary, with some studies reporting the formation of spherical-like strontium-substituted hydroxyapatite particles. mdpi.com

Template-assisted conversion utilizes natural or synthetic porous materials as templates to guide the formation of calcium phosphate structures. Coral skeletons, due to their interconnected porous structure that resembles cancellous bone, are often used as templates. researchgate.net The conversion process typically involves a hydrothermal reaction where the calcium carbonate of the coral is transformed into a calcium phosphate phase.

To incorporate strontium, the hydrothermal conversion can be performed in a solution containing strontium ions. For example, coral can be hydrothermally treated with a solution of diammonium hydrogen phosphate and strontium nitrate. researchgate.net This process allows for the substitution of calcium ions with strontium ions in the newly formed hydroxyapatite structure, resulting in strontium-doped coralline hydroxyapatite. researchgate.net

Studies have shown that this method can successfully incorporate strontium into the coralline hydroxyapatite structure while preserving the natural porous architecture of the coral. researchgate.net The resulting strontium-doped scaffolds have been found to exhibit enhanced biological properties, suggesting their potential for bone tissue engineering applications. researchgate.net The amount of strontium incorporated can be controlled by the concentration of strontium in the reaction solution. researchgate.net

Another approach involves using other templates, such as bi-templates like collagen and citrate, to synthesize strontium-substituted hydroxyapatite nanoparticles with a high similarity to natural bone minerals. nih.gov These nanoparticles can then be used to fabricate scaffolds using techniques like 3D printing. nih.gov

Structural Characterization and Analytical Techniques

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a fundamental technique for analyzing the crystalline structure of materials. For calcium strontium phosphates, it provides crucial information on phase composition, lattice parameters, and the effects of ionic substitution.

XRD patterns are used to identify the specific crystalline phases present in a sample. In studies of strontium-substituted calcium phosphates, XRD analysis confirms the formation of various phases depending on the synthesis conditions and strontium content. For instance, in materials based on β-tricalcium phosphate (B84403) (β-TCP), XRD patterns have shown the presence of a unique crystalline phase with strontium substitution up to 80 atomic percent (at%). mdpi.com For samples prepared by chemical precipitation and subsequent sintering, a phase transformation from hydroxyapatite (B223615) (HA) to β-TCP can be observed, with HA often remaining the major phase. sci-hub.se In some preparations, phases such as strontium hydrogen phosphate (SrHPO₄) and even strontium oxide (SrO) have been identified alongside the primary calcium phosphate phase. researchgate.netresearchgate.net

The degree of crystallinity, which describes the structural order of a solid, is also assessed using XRD. The incorporation of strontium can influence this property. Some studies report that strontium-substituted calcium phosphate nanoparticles exhibit low crystallinity. nih.gov Conversely, other research indicates that doping with strontium can affect the degree of crystallinity in hydroxyapatite matrices. researchgate.net

The Rietveld method is a powerful technique for refining crystal structure information from powder XRD data. It allows for the precise determination of lattice parameters (the dimensions of the unit cell). nih.govresearchgate.net In the context of phosphoric acid, calcium strontium salt, Rietveld analysis has been employed to quantify structural changes resulting from the substitution of calcium ions (Ca²⁺) with strontium ions (Sr²⁺).

Research has consistently shown that the incorporation of strontium into the calcium phosphate crystal lattice leads to a linear increase in the lattice parameters. mdpi.comnih.gov This expansion is expected, given the larger ionic radius of Sr²⁺ (0.118 nm) compared to Ca²⁺ (0.100 nm). nih.gov Rietveld refinement of XRD data provides quantitative values for this expansion. For example, in one study, the structural parameters and phase contents of sintered calcium phosphate samples with varying strontium content were determined, highlighting the structural changes induced by the substitution. sci-hub.se

Table 1: Structural Parameters of Sintered Calcium Phosphate Samples with Varying Strontium Content Data derived from Rietveld refinement analysis.

| Sample Code | Strontium Content (mol%) | Phase Content (wt%) | Lattice Parameters (HA phase) | Lattice Parameters (β-TCP phase) |

| CP | 0 | HA: 95.8, β-TCP: 4.2 | a = 9.418 Å, c = 6.881 Å | a = 10.429 Å, c = 37.376 Å |

| 5Sr-CP | 5 | HA: 78.1, β-TCP: 21.9 | a = 9.427 Å, c = 6.885 Å | a = 10.435 Å, c = 37.391 Å |

| 15Sr-CP | 15 | HA: 66.5, β-TCP: 33.5 | a = 9.441 Å, c = 6.894 Å | a = 10.448 Å, c = 37.423 Å |

| 21Sr-CP | 21 | HA: 60.2, β-TCP: 39.8 | a = 9.452 Å, c = 6.901 Å | a = 10.461 Å, c = 37.458 Å |

| Source: Adapted from data presented in scientific studies. sci-hub.se |

The analysis of XRD peak broadening can yield information about the size of the coherent crystalline domains within a material. For strontium-substituted calcium phosphates, the mean dimensions of these domains exhibit a complex relationship with the level of strontium substitution.

Studies have shown that at relatively low levels of strontium substitution, there is a decrease in the coherent length of the perfect crystalline domains. nih.govresearchgate.net One investigation found that the mean coherent length decreases as strontium content increases up to approximately 50 at%, after which it begins to increase again up to 100 at% strontium. nih.gov This suggests that the initial introduction of the larger strontium ions disrupts the crystal lattice, leading to smaller, less ordered domains.

A key indicator of successful ionic substitution in a crystal lattice is the shifting of diffraction peaks in the XRD pattern. When strontium ions replace calcium ions in the phosphate structure, the expansion of the lattice constants causes the XRD peaks to shift to lower 2θ angles. This phenomenon is a direct consequence of Bragg's Law.

This peak shift has been widely reported in the literature as confirmation of strontium incorporation into the calcium phosphate network. researchgate.netresearchgate.net Studies on Sr-substituted octacalcium phosphate (OCP) and β-TCP have both noted a leftward shift in the XRD patterns compared to their non-substituted counterparts. mdpi.comresearchgate.net The magnitude of this shift is often proportional to the amount of strontium incorporated, providing a qualitative and sometimes quantitative measure of the substitution level. mdpi.com

Spectroscopic Investigations

Spectroscopic techniques probe the interaction of electromagnetic radiation with the material to reveal information about its chemical bonding and molecular structure.

FTIR spectroscopy is a vital tool for identifying the functional groups present in a compound by measuring the absorption of infrared radiation at specific vibrational frequencies. scispace.com In calcium strontium phosphates, FTIR is primarily used to characterize the vibrations of the phosphate (PO₄³⁻) groups. nih.govmdpi.com

The "free" tetrahedral phosphate ion has four fundamental vibrational modes: symmetric stretching (ν₁), symmetric bending (ν₂), asymmetric stretching (ν₃), and asymmetric bending (ν₄). researchgate.netpocketdentistry.com In a crystal lattice, the local symmetry can cause these modes to split or become active when they were previously inactive. pocketdentistry.com

A significant finding from FTIR analysis of strontium-substituted calcium phosphates is a general shift of the absorption bands, particularly those of the phosphate groups, toward lower wavenumbers (lower energy). mdpi.comnih.gov This shift is attributed to the expansion of the unit cell to accommodate the larger strontium ions, which increases the distance between anions and decreases the repulsive forces between them. nih.gov For example, in one study on Sr-substituted β-TCP, the symmetric stretching (ν₁) band of the phosphate group shifted from 943 cm⁻¹ in pure β-TCP to 936 cm⁻¹ in the sample with the highest strontium content. mdpi.com

Table 2: Characteristic FTIR Vibrational Modes for Phosphate Groups in Calcium Phosphate Structures

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |

| ν₄ PO₄³⁻ | 560 - 605 | O-P-O Bending (Asymmetric) |

| ν₁ PO₄³⁻ | ~940 - 965 | P-O Stretching (Symmetric) |

| ν₃ PO₄³⁻ | 1000 - 1110 | P-O Stretching (Asymmetric) |

| HPO₄²⁻ | ~1044 | Present in non-stoichiometric apatites |

| Source: Compiled from data in multiple spectroscopic studies. mdpi.comresearchgate.netresearchgate.net |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, providing insights into the chemical structure and phase composition of materials. In the context of calcium strontium phosphates, Raman spectra are characterized by distinct bands corresponding to the vibrations of the phosphate (PO₄³⁻) group.

The primary and most intense band in the Raman spectra of calcium phosphate-based materials is the symmetric stretching mode (ν₁) of the P-O bond within the phosphate tetrahedron, typically observed near 960 cm⁻¹. nih.gov The exact position and shape of this band, along with other, less intense bands corresponding to the asymmetric stretching (ν₃), symmetric bending (ν₂), and asymmetric bending (ν₄) modes, can differentiate between various calcium phosphate phases. nih.gov For instance, in solid solutions of strontium-calcium phosphate, γ-Ca₃₋ₓSrₓ(PO₄)₂, the wavenumbers of the ν₁, ν₂, ν₃, and ν₄ vibrational modes exhibit linear changes with increasing strontium content. iaea.org

Studies on strontium-substituted hydroxyapatite have shown that the incorporation of strontium can lead to the formation of biphasic mixtures, often containing β-tricalcium phosphate (β-TCP). researchgate.net Raman spectroscopy can detect the presence of β-TCP through characteristic peaks, such as a band around 948 cm⁻¹. researchgate.net The intensity of this peak can be correlated with the amount of the β-TCP phase present in the sample. researchgate.net For example, in heat-treated strontium-containing calcium-deficient apatites, a decrease in the intensity of the β-TCP related peaks with an increasing (Ca+Sr)/P molar ratio has been observed, indicating a reduction in the β-TCP phase content. researchgate.net

Interactive Data Table: Raman Vibrational Modes in Strontium-Calcium Phosphates

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| ν₁ (symmetric stretch) | ~960 | Strongest band, characteristic of the PO₄³⁻ group. nih.gov |

| ν₂ (symmetric bend) | ~435 | Can distinguish between different phosphate phases. nih.gov |

| ν₃ (asymmetric stretch) | ~1075 | Sensitive to structural changes. nih.gov |

| ν₄ (asymmetric bend) | ~590 | Provides complementary structural information. nih.gov |

| β-TCP characteristic peak | ~948 | Indicates the presence of the β-tricalcium phosphate phase. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P MAS NMR, ¹H MAS NMR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for probing the local atomic environment of specific nuclei, such as ³¹P and ¹H, in calcium strontium phosphates. Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain high-resolution spectra from powdered samples. iaea.org

³¹P MAS NMR provides detailed information about the different phosphate environments within the crystal structure. The chemical shift of the ³¹P nucleus is sensitive to the type of calcium phosphate phase, the degree of crystallinity, and the presence of ionic substitutions. nih.gov For instance, different crystalline phases like monetite (CaHPO₄) and pyrophosphate species exhibit distinct ³¹P chemical shifts. researchgate.net In studies of CaHPO₄, peaks at -1.59, -0.36, and 1.26 ppm have been observed, corresponding to different phosphorus sites in the structure. researchgate.net Upon heating, new peaks corresponding to diphosphate (B83284) species can appear at around -9 and -10.89 ppm. researchgate.net The chemical shifts in ³¹P MAS-NMR spectra of metaphosphate glasses have been shown to become less shielded with an increasing ratio of sodium to lithium, which is attributed to changes in the average electron density of the P-O bonds. capes.gov.br

¹H MAS NMR is used to investigate the environments of protons, which are often present in the form of hydroxyl (OH⁻) groups or in acidic phosphate groups (HPO₄²⁻). In monetite, for example, three distinct ¹H NMR peaks can be assigned to the crystallographically unique proton sites. researchgate.net In O-phospho-l-serine (Pser) and its calcium salt (CaPser), ¹H NMR peaks at 16.7 and 12.5 ppm are assigned to protons of the COOH and PO₃(OH) groups, respectively, while NH₃ resonances are observed at 8.2 ppm for both molecules. nih.gov

The combination of ³¹P and ¹H MAS NMR, often in two-dimensional correlation experiments, can reveal the spatial proximity between phosphorus and hydrogen atoms, providing valuable constraints for structural refinement. researchgate.netnih.gov

Interactive Data Table: Representative NMR Chemical Shifts in Calcium Phosphate Systems

| Nucleus | Compound/Phase | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ³¹P | CaHPO₄ | -1.59, -0.36, 1.26 | researchgate.net |

| ³¹P | Diphosphate species | -9.0, -10.89 | researchgate.net |

| ¹H | Pser (COOH) | 16.7 | nih.gov |

| ¹H | Pser (PO₃(OH)) | 12.5 | nih.gov |

| ¹H | Pser/CaPser (NH₃) | 8.2 | nih.gov |

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is an element-specific technique that provides information about the electronic structure and local coordination environment of a selected atom. uu.nlwikipedia.orggeoscienceworld.org By tuning the X-ray energy to the absorption edge of an element (e.g., the Ca, Sr, or P K-edge), transitions of core-level electrons to unoccupied states can be observed. uu.nlwikipedia.org The resulting spectrum, particularly the features within about 50 eV of the absorption edge, is sensitive to the valence state, coordination geometry, and the identity of neighboring atoms. libretexts.org

For phosphate minerals, the P K-edge XANES spectra can be used to identify and quantify the different phosphate species present in a sample. nih.gov Linear combination fitting of the XANES spectra of an unknown sample with a library of spectra from known phosphate minerals can determine the relative proportions of each phase. nih.gov This has been applied to identify various calcium-phosphate minerals, including fluorapatite, β-tricalcium phosphate, and brushite, in complex samples. nih.gov

The shape of the absorption edge and the presence of pre-edge features can also be indicative of the local structure. For example, non-apatite calcium phosphates generally show lower intensity edge shoulders compared to apatites. uu.nl The energy of the absorption edge itself can also provide information about the oxidation state of the absorbing atom. uu.nl

Microscopic and Elemental Composition Analysis

Microscopic and elemental analysis techniques are essential for characterizing the morphology, microstructure, and elemental distribution of this compound. These methods provide visual and quantitative data on the particle shape, size, and the spatial arrangement of constituent elements.

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a widely used technique to obtain high-resolution images of the surface topography of materials. In the study of calcium strontium phosphates, SEM reveals the morphology and microstructure of the synthesized particles or crystals.

Studies have shown that the incorporation of strontium can significantly influence the crystal morphology. For instance, the synthesis of calcium phosphate with varying levels of strontium doping can result in a transition from plate-like morphologies to petaloid and eventually to more symmetric pseudo-hexagonal or hexagonal crystals as the strontium content increases. diva-portal.orgfrontiersin.org In some cases, strontium-doped calcium phosphate nanoparticles have been observed to be approximately spherical with diameters in the range of 40-70 nm. mdpi.com The morphology of these materials can also be influenced by the synthesis conditions, such as pH. frontiersin.org

Interactive Data Table: Effect of Strontium on Calcium Phosphate Crystal Morphology

| Strontium Content | Observed Crystal Morphology | Reference |

|---|---|---|

| Low | Plate-like | diva-portal.org |

| Intermediate | Petaloid, Plate+Petaloid | diva-portal.org |

| High | Pseudo-hexagonal, Hexagonal | diva-portal.orgfrontiersin.org |

| Nanoparticles | Spherical (40-70 nm) | mdpi.com |

Transmission Electron Microscopy (TEM) for Nanostructure

Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM and is capable of revealing the internal structure and nanostructural features of materials. nih.gov TEM is particularly useful for examining the size, shape, and crystallinity of nanoparticles. nih.gov

In the context of calcium strontium phosphates, TEM has been used to characterize the nanostructure of coatings and nanoparticles. For calcium phosphate coatings, TEM can reveal the presence of nanocrystals and their preferred orientation. researchgate.net Electron diffraction patterns obtained in the TEM can identify the crystalline phases present, such as hydroxyapatite. researchgate.net For strontium-incorporated mesoporous silica (B1680970) nanoparticles coated with calcium phosphate, TEM is used to visualize the morphology and size of the nanoparticles. nih.gov The technique can also be used to observe the distribution of different phases within a composite material. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping and Composition

Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM or TEM, is an analytical technique used for the elemental analysis of a sample. wikipedia.orglibretexts.org It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with a high-energy electron beam. wikipedia.org This allows for the identification and quantification of the elements present in a specific area of the sample. semanticscholar.orgyoutube.com

In the study of this compound, EDS is crucial for confirming the incorporation of strontium into the calcium phosphate structure and for determining the elemental composition and distribution. diva-portal.orgfrontiersin.orgmdpi.com EDS analysis can provide the atomic ratio of elements, such as the (Ca+Sr)/P ratio, which is important for identifying the specific phase of the calcium phosphate. mdpi.com For example, a (Ca+Sr)/P atomic ratio of approximately 2, along with the absence of hydroxyl groups, can be indicative of a tetracalcium phosphate compound. mdpi.com Elemental mapping with EDS can also visualize the distribution of calcium, strontium, and phosphorus within the sample's microstructure.

Interactive Data Table: Representative Elemental Composition from EDS/EDX

| Sample Description | Ca/P Ratio | (Ca+Sr)/P Ratio | Significance | Reference |

|---|---|---|---|---|

| Strontium-doped calcium phosphate | - | ~2 | Suggests tetracalcium phosphate phase | mdpi.com |

| Calcium phosphate with ~7.8% Sr | ~11.8 | - | Confirms Sr incorporation | diva-portal.org |

| Calcium phosphate with ~48.8% Sr | ~1.05 | - | Demonstrates high level of Sr substitution | diva-portal.org |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to investigate the surface topography of materials at the nanoscale. rsc.orgresearchgate.net For calcium strontium phosphate compounds, AFM reveals detailed information about surface features, including grain structure, irregularities, and roughness, which are critical for applications where surface interaction is key. nih.govresearchgate.netnih.gov

AFM imaging of calcium phosphate-based materials can visualize the growth hillocks and step features on a crystal surface. rsc.org Studies on related composite materials have used AFM to confirm the formation of continuous and chemically homogeneous layers. researchgate.net Topographical AFM images provide quantitative data on surface roughness, such as the root mean square (RMS) and average roughness (Rav). researchgate.net For instance, analysis of coated alloys has shown that immersion in solutions can lead to the growth of new layers, demonstrated by an increase in RMS and Rav values. researchgate.net AFM has successfully identified various microcrystals, including different forms of calcium phosphate, revealing detailed surface topology and lattice parameters. nih.gov In studies of biphasic calcium phosphate composites, AFM has been employed to show the surface topography, clearly distinguishing features like grain boundaries. researchgate.net

Thermal Analysis Methods

Differential Scanning Calorimetry (DSC) for Thermal Transitions (Tg, Tc)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg) and crystallization temperature (Tc). nih.govnist.gov

For phosphate-based glasses containing calcium and strontium, DSC analysis is crucial for characterizing their thermal properties. nih.gov The substitution of calcium with strontium in these glasses has a notable effect on their thermal behavior. As the strontium content increases, the crystallization temperature tends to decrease. nih.gov This is attributed to the lower electronegativity of strontium compared to calcium, which favors the formation of phosphate-based mineral phases. nih.gov

The table below presents data from a study on quaternary phosphate-based glasses, showing how the glass transition (Tg) and crystallization (Tc) temperatures change with varying strontium content.

| Glass Code | SrO (mol%) | CaO (mol%) | Glass Transition Temp (Tg) (°C) | Crystallization Temp (Tc) (°C) |

|---|---|---|---|---|

| P50_Ca35_Sr0 | 0 | 35 | 512 | 675 |

| P50_Ca25_Sr10 | 10 | 25 | 505 | 660 |

| P50_Ca15_Sr20 | 20 | 15 | 501 | 640 |

| P50_Ca0_Sr35 | 35 | 0 | 490 | 620 |

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are complementary techniques used to study the thermal behavior of materials. DTA measures the temperature difference between a sample and a reference material as they are heated, revealing endothermic (heat-absorbing) and exothermic (heat-releasing) events like phase transitions and reactions. worldoftest.comvbcop.orgslideshare.net TGA measures the change in mass of a sample as a function of temperature, indicating processes like dehydration or decomposition.

For strontium-substituted calcium phosphates, these methods provide insight into thermal stability. nih.gov The TGA curve of some calcium phosphate powders shows a slight mass loss, often around 0.6%, occurring at temperatures up to 500°C, which is typically due to the loss of adsorbed water. researchgate.net In the analysis of mixtures containing calcium and strontium oxalates (a related system), TGA shows that water of hydration is typically lost between 100°C and 250°C. youtube.com

The effect of strontium substitution on thermal stability can vary. Some studies report that strontium substitution can decrease the thermal stability of certain calcium phosphates, causing thermal processes to shift to lower temperatures. nih.gov For example, the heat treatment of strontium-substituted octacalcium phosphate can lead to the formation of a "collapsed OCP" phase at lower temperatures than the transition to apatite in pure OCP. nih.gov Conversely, other research on β-tricalcium phosphate suggests a stabilizing effect, with strontium substitution leading to a slight increase in the transition temperature to the α-form. nih.gov DTA curves for calcium oxalate (B1200264) monohydrate, a precursor for some calcium phosphates, show distinct endothermic and exothermic peaks corresponding to dehydration and decomposition steps. vbcop.orgresearchgate.net

| Material | Technique | Temperature Range (°C) | Observed Event | Finding |

|---|---|---|---|---|

| Strontium-Substituted OCP | TG-DTG | Up to 300 | Phase Transition | Reduced thermal stability compared to pure OCP. nih.gov |

| Strontium-Substituted β-TCP | DTA/TGA | > 1125 | Phase Transition (β to α) | Increased transition temperature, suggesting a stabilizing effect. nih.gov |

| Calcium/Strontium Oxalate Mixture | TGA | 100 - 250 | Dehydration | Loss of water of hydration from all metal oxalates. |

| Calcium Phosphate Powder | TGA | Up to 500 | Mass Loss | Weak mass loss (~0.6%) attributed to adsorbed water. researchgate.net |

Other Characterization Techniques

Surface Area and Porosity Analysis (e.g., BET)

The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for measuring the specific surface area of materials. iitk.ac.in It involves the physical adsorption of a gas (typically nitrogen) onto the surface of a solid at cryogenic temperatures. iitk.ac.in By analyzing the gas adsorption isotherm, the surface area and porosity of materials like calcium strontium phosphates can be determined. mdpi.comresearchgate.net

The surface area and porosity are critical properties, influencing factors such as dissolution rates and adsorption capacity. iitk.ac.in For nanosized strontium-substituted calcium phosphates, BET analysis is a key part of morphological characterization. mdpi.comresearchgate.net Research has shown that the incorporation of strontium can influence the surface area. In one study, as the concentration of strontium increased in strontium-substituted calcium phosphate nanostructures, the BET surface area was observed to decrease. nih.gov This was attributed to the larger ionic radius of strontium compared to calcium, which led to an increase in the resulting nanoparticle size. nih.gov

The table below presents findings from the BET analysis of pure and strontium-substituted calcium phosphate nanostructures.

| Sample ID | Strontium Added (wt%) | BET Surface Area (m²/g) |

|---|---|---|

| Pure CaP(HA) | 0 | 91.2 |

| Sr-CaP-1 | 5 | 85.4 |

| Sr-CaP-2 | 10 | 78.6 |

| Sr-CaP-3 | 15 | 70.1 |

Note: Data derived from a study on strontium-substituted calcium phosphate nanostructures. mdpi.comnih.gov

Gravimetric Studies for Mass and Volume Changes

Gravimetric analysis is a fundamental quantitative analytical technique used to determine the mass of a substance by precipitation, volatilization, or electro-analytical methods. In the context of this compound, gravimetric studies are crucial for accurately determining the content of its constituent ions: calcium (Ca²⁺), strontium (Sr²⁺), and phosphate (PO₄³⁻).

The analysis of calcium and strontium in a mixed system can be effectively performed by combining different gravimetric methods. researchgate.net One established approach involves the precipitation of both calcium and strontium ions from a solution as carbonates using a precipitating agent like ammonium (B1175870) carbonate. researchgate.net The resulting precipitate, a mixture of calcium carbonate and strontium carbonate, is then dried under controlled conditions (e.g., 200°C for 20 hours) to achieve a constant weight. researchgate.net This total mass of the carbonate precipitate is one key measurement. To differentiate the individual masses of calcium and strontium, a second, independent gravimetric analysis is performed on the original sample, such as precipitating the chloride ions in the system as silver chloride. By setting up and solving a system of simultaneous equations based on the total mass of the carbonate precipitate and the total amount of another component (like chloride), the individual content of calcium and strontium in the original material can be calculated with high accuracy, often with an absolute error of less than 0.5%. researchgate.net

Similarly, phosphoric acid content can be determined gravimetrically. A common method involves precipitating the phosphate ions as manganous ammonium phosphate (MnNH₄PO₄). kyoto-u.ac.jp The addition of a small quantity of hydroxylamine (B1172632) is sometimes necessary to prevent the co-precipitation of manganous acid, ensuring the purity of the desired precipitate. kyoto-u.ac.jp The resulting manganous ammonium phosphate is then filtered, washed, and heated to convert it to a stable, weighable form, manganese pyrophosphate (Mn₂P₂O₇), from which the mass of the phosphate in the original sample can be calculated.

These gravimetric techniques are vital for characterizing the stoichiometry of this compound, and for studying changes in mass that may occur due to processes like ion leaching or material degradation over time. For instance, column leaching experiments on related materials like phosphogypsum have been used to evaluate the leaching of calcium and strontium under various conditions, providing data on the material's stability. nih.gov

Radiopacity Assessment

Radiopacity is a critical property for biomaterials used in medical and dental applications, as it allows the material to be distinguished from surrounding tissues on radiographs. This is essential for monitoring the placement and performance of implants. nih.govresearchgate.net The incorporation of strontium into calcium phosphate-based materials has been shown to significantly enhance their radiopacity, as strontium has a higher atomic number than calcium and thus absorbs more X-rays. researchgate.net

Studies have demonstrated that adding strontium compounds to calcium phosphate cements (CPCs) improves their visibility on X-ray images. For example, brushite cements containing 10 wt% of water-soluble strontium halides (like strontium chloride, strontium bromide, or strontium iodide) exhibited radiopacity equal to or higher than that of commercial radiopaque cements. researchgate.netnih.gov Similarly, the addition of strontium ranelate to CPC has been proven to be an effective radiopacifying agent. Research indicates that with a strontium ranelate content of more than 5 wt%, the radiopacity of the cement becomes significantly higher than that of cortical bone. nih.govresearchgate.net Another study found that incorporating 20% strontium polyphosphate also enhanced the radiopaque ability of CPC.

The radiopacity of materials is typically quantified by comparing their X-ray attenuation to that of a standard material, usually aluminum (Al), and is expressed as an equivalent thickness in millimeters of aluminum (mm Al). The International Organization for Standardization (ISO) standard 6876 specifies that endodontic materials should have a minimum radiopacity of 3 mm Al. mdpi.comresearchgate.net Research on various calcium-based cements provides a benchmark for these values. For instance, some bioceramic sealers have reported radiopacity values ranging from 3.34 mm Al to as high as 11.26 mm Al. researchgate.netnih.gov

The data below, compiled from various studies, illustrates the effect of adding strontium-containing compounds on the radiopacity of calcium phosphate cements.

Table 1: Effect of Strontium Additives on Calcium Phosphate Cement (CPC) Radiopacity

| Material Composition | Key Finding | Source(s) |

|---|---|---|

| CPC with 10 wt% Strontium Halides (SrCl₂, SrBr₂, SrI₂) | Radiopacity was equal to or greater than commercial radiopaque cements. | researchgate.netnih.gov |

| CPC with >5 wt% Strontium Ranelate | Radiopacity was significantly improved and higher than that of cortical bone. | nih.govresearchgate.net |

Table 2: Comparative Radiopacity Values of Various Materials

| Material | Radiopacity (mm Al) | Source(s) |

|---|---|---|

| Cortical Bone | Lower than CPC with >5 wt% Strontium Ranelate | nih.govresearchgate.net |

| Dentin | ~1.0 mm Al | researchgate.net |

| Enamel | ~2.0 mm Al | researchgate.net |

| ISO 6876 Minimum Requirement | 3.0 mm Al | mdpi.comresearchgate.net |

| Biodentine (a calcium silicate-based material) | 2.29 - 3.75 mm Al | researchgate.netnih.gov |

| Endosequence BC Sealer (a bioceramic material) | 3.84 mm Al | nih.gov |

| AH Plus (an epoxy resin-based sealer) | 6.90 mm Al | nih.gov |

This enhancement in radiopacity makes this compound a promising candidate for use in minimally invasive surgeries where clear visualization of the implanted material is crucial for successful outcomes. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Varies (mixed salt) |

| Silver chloride | AgCl |

| Strontium bromide | SrBr₂ |

| Strontium carbonate | SrCO₃ |

| Strontium chloride | SrCl₂ |

| Strontium iodide | SrI₂ |

| Strontium polyphosphate | (Sr(PO₃)₂)n |

| Strontium ranelate | C₁₂H₆N₂O₈SSr₂ |

| Aluminum | Al |

| Ammonium carbonate | (NH₄)₂CO₃ |

| Calcium carbonate | CaCO₃ |

| Hydroxylamine | NH₂OH |

| Manganous ammonium phosphate | MnNH₄PO₄ |

| Manganese pyrophosphate | Mn₂P₂O₇ |

Crystallography and Ionic Substitution Mechanisms

Crystal Structure Adaptations in Apatite Systems

Apatite, a class of phosphate (B84403) minerals, possesses a crystal lattice that can accommodate various ionic substitutions. When strontium (Sr²⁺) replaces calcium (Ca²⁺), the structural framework must adapt to the differences in ionic size and charge distribution.

The hydroxyapatite (B223615) [Ca₁₀(PO₄)₆(OH)₂] lattice features two distinct crystallographic sites for calcium ions: the Ca(I) (or Ca1) site and the Ca(II) (or Ca2) site. sci-hub.se The Ca(I) ions are located in columns parallel to the c-axis, while the Ca(II) ions are arranged in triangles around the hydroxyl channels. The question of which site strontium preferentially occupies is a subject of detailed investigation, with findings often depending on the concentration of the substituent.

Several studies indicate that at higher concentrations, strontium shows a preference for the Ca(II) site. researchgate.netmdpi.comrsc.org In contrast, at lower concentrations (e.g., less than 5 at%), Sr²⁺ may preferentially occupy the Ca(I) site. mdpi.com Other research suggests a simultaneous substitution at both Ca(I) and Ca(II) sites. sci-hub.se Rietveld refinement analyses have been employed to resolve this, with some studies concluding that Sr²⁺ preferentially replaces Ca²⁺ at the Ca(II) site. rsc.orgsci-hub.se This preferential occupancy is significant as it influences the local structural environment, including the distortion of phosphate tetrahedra and the positioning of hydroxyl groups within the lattice. rsc.org

A primary consequence of substituting calcium with strontium is the expansion of the crystal lattice. This is a direct result of the difference in their ionic radii; the Sr²⁺ ion (ionic radius ≈ 1.18 Å or 0.118 nm) is significantly larger than the Ca²⁺ ion (ionic radius ≈ 1.00 Å or 0.100 nm). mdpi.comnih.gov

This substitution causes a monotonous and linear increase in the lattice parameters (both a and c axes) and the unit cell volume, a phenomenon consistent with Vegard's law for solid solutions. sci-hub.semdpi.comsci-hub.se The expansion of the lattice is a clear indicator that strontium ions have been successfully incorporated into the apatite structure. sci-hub.sesci-hub.se This structural expansion can, in turn, influence the material's properties, such as its solubility. sci-hub.se

Below is a table illustrating the effect of strontium substitution on the lattice parameters of hydroxyapatite, as determined by Rietveld refinement in one study.

| Sample (Sr mol%) | a-axis (Å) | c-axis (Å) | Unit Cell Volume (ų) |

| 0 (HA) | 9.421 | 6.881 | 528.8 |

| 5 | 9.432 | 6.887 | 530.4 |

| 10 | 9.445 | 6.894 | 532.3 |

| 20 | 9.468 | 6.908 | 535.8 |

| Data derived from studies on Sr-substituted hydroxyapatite. sci-hub.se |

The introduction of strontium into the apatite lattice can also modify the material's crystallinity. The effects appear to be dependent on the concentration of strontium. Studies have shown that at lower levels of substitution (e.g., 0.3% and 1.5% Sr-HA), the crystallinity is comparable to that of pure hydroxyapatite. researchgate.net However, at significantly higher concentrations, such as 15% Sr-HA, a dramatic reduction in crystallinity has been observed. researchgate.net This decrease in crystallinity at high doping levels may suggest a change in the fundamental crystal structure. researchgate.net In other investigations, it was noted that while magnesium substitution decreased crystallinity, strontium substitution did not significantly affect it. rsc.org

Formation of Mixed Calcium-Strontium Phosphate Phases

Beyond simple substitution in a single-phase structure, the interaction between calcium, strontium, and phosphate ions can lead to the formation of distinct mixed-cation phosphate phases and solid solutions.

A solid solution is a solid-state solution of one or more solutes in a solvent, where the crystal structure of the solvent material is maintained. In the case of calcium-strontium phosphates, strontium can replace calcium in the hydroxyapatite structure across the entire compositional range, from pure hydroxyapatite to pure strontium hydroxyapatite [Sr₁₀(PO₄)₆(OH)₂]. mdpi.comnih.gov This complete and continuous solid solution series is possible due to the chemical similarity and identical charge of Ca²⁺ and Sr²⁺ ions. nih.gov The formation of this solid solution is characterized by a linear expansion of the lattice constants as the strontium content increases, which serves as primary evidence of its formation. mdpi.com Similarly, strontium can be incorporated into the β-tricalcium phosphate (β-TCP) structure in large amounts (up to about 80 at%), also causing a linear expansion of the cell parameters. mdpi.com

Research into the synthesis of calcium-strontium phosphates often results in multiphasic materials, particularly when prepared via high-temperature methods. Depending on the initial stoichiometry and synthesis conditions, various mixed phases can be identified.

Strontium-Substituted Hydroxyapatite (Sr-HA): As discussed, this is a common phase where Sr²⁺ replaces Ca²⁺ in the Ca₁₀(PO₄)₆(OH)₂ structure. Compositions such as Ca₆Sr₄(PO₄)₆(OH)₂ represent a specific stoichiometry within this solid solution series. The pure strontium end-member, Strontium Hydroxyapatite [Sr₁₀(PO₄)₆(OH)₂], is isomorphous with its calcium counterpart. mdpi.com

Strontium-Substituted β-Tricalcium Phosphate (Sr-β-TCP): Strontium can substitute for calcium in β-Ca₃(PO₄)₂. This substitution can actually have a stabilizing effect on the β-TCP structure. researchgate.net The formation of biphasic mixtures containing both Sr-HA and Sr-β-TCP is frequently reported. rsc.orgresearchgate.netsci-hub.se The relative amounts of these two phases can be controlled by adjusting the initial strontium content during synthesis. sci-hub.se

Other Mixed Phases: While specific discrete compounds like Ca₂Sr(PO₄)₂ are part of the broader Ca₃(PO₄)₂–Sr₃(PO₄)₂ system, much of the recent materials research focuses on the formation of biphasic composites of hydroxyapatite and tricalcium phosphate. rsc.org Studies have shown that increasing strontium content in calcium-deficient apatite precursors can alter the phase ratio of HA to β-TCP in the final sintered product. sci-hub.se For example, adding strontium to calcium-deficient apatite has been shown to decrease the amount of β-TCP formed upon heating. rsc.org

Nonstoichiometric Compositions and Vacancy Formation

The crystal structure of apatite, the family to which phosphoric acid, calcium strontium salt belongs, is remarkably tolerant of compositional variations. semanticscholar.org This flexibility allows for the formation of nonstoichiometric compounds, which deviate from the ideal chemical formula, and the creation of vacancies within the crystal lattice. semanticscholar.org Nonstoichiometry in strontium-substituted calcium hydroxyapatite is typically defined by the (Ca+Sr)/P molar ratio, which for a stoichiometric compound is 1.67. nih.gov

Calcium-Deficient and Calcium-Rich Compositions

Non-stoichiometry can manifest as either a deficiency or an excess of cations relative to the phosphate groups.

Calcium-Deficient Apatite (CDAp): These compounds possess a (Ca+Sr)/P ratio below 1.67. rsc.orgmdpi.com The charge imbalance resulting from the cation deficiency is primarily compensated by the protonation of phosphate groups, where a PO₄³⁻ ion is replaced by an HPO₄²⁻ group. mdpi.com For instance, a composition with a Ca/P ratio of 1.5 can be represented by the formula Ca₉HPO₄(PO₄)₅(OH). mdpi.com A further decrease in the (Ca+Sr)/P ratio necessitates additional charge compensation mechanisms. This can lead to the formation of vacancies in the hydroxyl columns that run parallel to the c-axis of the crystal, creating an empty hydroxyl channel to maintain electroneutrality. mdpi.com These vacancies may subsequently be occupied by water molecules. mdpi.com Such calcium-deficient structures can be synthesized intentionally; for example, studies have utilized calcium-deficient apatite with a Ca/P ratio of 1.60 as a starting material for strontium substitution. nih.gov

Calcium-Rich Apatite (CRIAp): When the (Ca+Sr)/P ratio is greater than 1.67, the apatite is considered calcium-rich. rsdjournal.org However, there is a critical limit to the number of excess cations the apatite lattice can accommodate. Research has shown that when the (Ca+Sr)/P molar ratio exceeds 1.75, there are insufficient phosphate (PO₄³⁻) ions to incorporate the surplus cations into the apatite structure. nih.govrsc.org This leads to the formation and precipitation of a secondary phase, typically calcium oxide (CaO) or strontium oxide. nih.govrsdjournal.orgrsc.org

Vacancy Formation Mechanisms

Vacancies, or empty lattice sites, are intrinsic to non-stoichiometric compositions and can also be induced through other substitution mechanisms. While the substitution of Ca²⁺ by Sr²⁺ is isovalent (ions with the same charge) and does not in itself create vacancies for charge balance, the apatite structure's ability to host heterovalent ions (ions with different charges) provides a key pathway for vacancy formation. semanticscholar.orgrsc.org

The incorporation of strontium and the presence of non-stoichiometry have a direct impact on the crystal's structural parameters. The substitution of the smaller Ca²⁺ ion (ionic radius ~0.100 nm) with the larger Sr²⁺ ion (ionic radius ~0.118 nm) systematically increases the lattice parameters and unit cell volume. nih.govnih.gov This expansion and the general disorder from non-stoichiometry can also lead to significant distortion of the PO₄ tetrahedra and the arrangement of OH groups within the lattice. nih.govrsc.org

Interactive Data Table: Effect of Ionic Substitution on BCP Lattice Parameters

The following table, derived from studies on biphasic calcium phosphate (BCP), illustrates how ionic substitution affects the lattice constants of the hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP) phases. The addition of the larger Sr²⁺ ion increases the lattice parameters, while subsequent co-doping with the smaller Mg²⁺ ion leads to a contraction relative to the Sr-doped material. nih.gov

| Material Code | Description | Phase | a-Lattice Constant (Å) | c-Lattice Constant (Å) |

|---|---|---|---|---|

| BCP | Undoped | HA | 9.421 | 6.881 |

| β-TCP | 10.425 | 37.360 | ||

| BCP-6Sr | 6 at.% Sr-doped | HA | 9.445 | 6.901 |

| β-TCP | 10.465 | 37.531 | ||

| BCP-6Sr2Mg | 6 at.% Sr, 2 at.% Mg-doped | HA | 9.430 | 6.890 |

| β-TCP | 10.431 | 37.402 |

Theoretical and Computational Investigations

First-Principles Calculations (e.g., Density Functional Theory)

First-principles calculations, rooted in quantum mechanics and particularly Density Functional Theory (DFT), allow for the investigation of material properties without empirical parameters. These calculations have been instrumental in elucidating the structural, electronic, and thermodynamic characteristics of calcium strontium phosphates.

First-principles calculations are crucial for predicting the structural stability of calcium strontium phosphates. The substitution of calcium (Ca²⁺, ionic radius ~1.00 Å) with the larger strontium ion (Sr²⁺, ionic radius ~1.18 Å) induces significant changes in the crystal lattice. mdpi.com

Theoretical studies have investigated Sr²⁺ substitution in various calcium phosphate (B84403) phases, including hydroxyapatite (B223615) (HA), octacalcium phosphate (OCP), α-tricalcium phosphate (α-TCP), and β-tricalcium phosphate (β-TCP). acs.orgnih.govacs.org Calculations of defect formation energies reveal the preferential sites for strontium substitution. acs.orgnih.gov For instance, in α-TCP, Sr is predicted to substitute for calcium preferentially at the M(5), M(11), and M(17) cation sites. acs.org In β-TCP, Sr exhibits a strong preference for the Ca(4) site and avoids the Ca(5) site. dntb.gov.ua First-principles calculations suggest that it is more favorable for Sr²⁺ ions to be substituted in the OCP structure than in hydroxyapatite. mdpi.comacs.orgnih.gov

The dynamic stability of these crystal structures is often assessed through the calculation of phonon dispersion curves. The absence of imaginary (negative) frequencies across the entire Brillouin zone in these calculations indicates that the structure is dynamically stable. rsc.orgresearchgate.net DFT calculations have confirmed the dynamic stability of various strontium apatites, such as Sr₁₀(PO₄)₆X₂ (where X = F, Cl, Br). rsc.org

| Calcium Phosphate Phase | Predicted Preferential Sr²⁺ Substitution Sites | Reference |

|---|---|---|

| α-Tricalcium Phosphate (α-TCP) | M(5), M(11), M(17) | acs.org |

| β-Tricalcium Phosphate (β-TCP) | Ca(4) | dntb.gov.ua |

| Hydroxyapatite (HA) | M(2) site at high concentrations, M(1) site at low concentrations | mdpi.com |

| Octacalcium Phosphate (OCP) | Substitution is energetically more favorable than in HA | mdpi.comacs.orgnih.gov |

The electronic structure dictates the electrical and optical properties of a material. First-principles calculations are used to determine the band structure and density of states (DOS) for calcium strontium phosphates. These calculations consistently show that strontium-containing apatites are insulators, characterized by a large energy gap between the valence and conduction bands. rsc.org

For strontium apatites like Sr₁₀(PO₄)₆X₂ (X = F, Cl, Br), DFT calculations reveal that the top of the valence band is primarily composed of O 2p states, while the bottom of the conduction band is dominated by Sr 5s and P 3s states. rsc.org The substitution of different halide ions (F, Cl, Br) influences the band gap, with a general trend of the gap decreasing from fluoroapatite to bromoapatite. rsc.org This modification of the electronic structure is a key aspect of tuning the material's properties for specific applications. The even-odd number of valence electrons in dopant atoms can drastically modify the electronic properties, potentially inducing metallic features or preserving semiconducting characteristics. arxiv.org

| Compound | Calculated Band Gap (eV) | Reference |

|---|---|---|

| Sr₁₀(PO₄)₆F₂ (Sr-FAP) | ~5.5 | rsc.org |

| Sr₁₀(PO₄)₆Cl₂ (Sr-ClAP) | ~5.3 | rsc.org |

| Sr₁₀(PO₄)₆Br₂ (Sr-BrAP) | ~5.1 | rsc.org |

Vibrational spectroscopy (Infrared and Raman) is a powerful experimental technique for material characterization. DFT and density functional perturbation theory (DFPT) provide the theoretical foundation for interpreting these spectra by calculating the vibrational frequencies and modes of the crystal lattice. rsc.orgresearchgate.net Phonons, the quantized modes of vibration, are described by phonon dispersion curves, which plot vibrational frequency against the wave vector in the Brillouin zone. libretexts.org

Phonon dispersion calculations are also a critical tool for assessing structural stability. As mentioned, a crystal is considered dynamically stable if no imaginary phonon frequencies are found in its dispersion curves. rsc.orgresearchgate.net DFPT calculations have been successfully used to predict the full phonon dispersions, including the longitudinal optical-transverse optical (LO-TO) splitting, for various strontium apatites, confirming their stability. rsc.org

| Phosphate Phase | Vibrational Mode | Observed Effect of Sr Substitution | Reference |

|---|---|---|---|

| β-Tricalcium Phosphate (β-TCP) | Phosphate symmetric stretching | Shift to lower wavenumbers | dntb.gov.ua |

| Hydroxyapatite (HA) | Phosphate absorption band | Shift to lower energies | mdpi.com |

| Strontium Apatites (Sr-FAP, Sr-ClAP, Sr-BrAP) | General vibrational frequencies | Decrease from F to Cl to Br analogues | rsc.org |

Thermodynamic modeling provides essential data on the stability and feasibility of forming calcium strontium phosphate compounds. Using first-principles calculations combined with quasi-harmonic approximation (QHA), thermodynamic functions such as formation enthalpy, Helmholtz free energy, entropy, and specific heat can be predicted. rsc.orgresearchgate.net